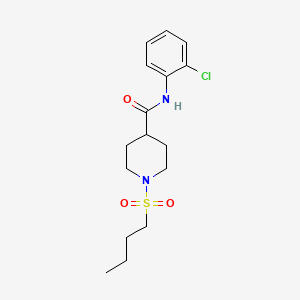![molecular formula C13H24N2O4 B5385027 4-Hydroxy-4,5,5-trimethyl-3-[3-(morpholin-4-yl)propyl]-1,3-oxazolidin-2-one](/img/structure/B5385027.png)
4-Hydroxy-4,5,5-trimethyl-3-[3-(morpholin-4-yl)propyl]-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-4,5,5-trimethyl-3-[3-(morpholin-4-yl)propyl]-1,3-oxazolidin-2-one is a complex organic compound with a molecular formula of C15H28N2O3 This compound is characterized by its unique structure, which includes a morpholine ring and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4,5,5-trimethyl-3-[3-(morpholin-4-yl)propyl]-1,3-oxazolidin-2-one typically involves multiple steps. One common method includes the reaction of 4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidine with 3-(morpholin-4-yl)propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, at a temperature range of 0-25°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4,5,5-trimethyl-3-[3-(morpholin-4-yl)propyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.
Major Products
Oxidation: Oxazolidinone derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives of the original compound.
Substitution: Alkylated morpholine derivatives.
Scientific Research Applications
4-Hydroxy-4,5,5-trimethyl-3-[3-(morpholin-4-yl)propyl]-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4,5,5-trimethyl-3-[3-(morpholin-4-yl)propyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The oxazolidinone ring is known to inhibit protein synthesis by binding to the bacterial ribosome, making it a potential antimicrobial agent. The morpholine ring can interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl-N-(4-methylphenyl)acetamide: Similar structure but with a different substituent at the nitrogen atom.
4-Hydroxy-3,5-dimethoxybenzoic acid methyl ester: Contains a hydroxy group and a methoxy group but lacks the morpholine and oxazolidinone rings.
Uniqueness
4-Hydroxy-4,5,5-trimethyl-3-[3-(morpholin-4-yl)propyl]-1,3-oxazolidin-2-one is unique due to the presence of both the morpholine and oxazolidinone rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-hydroxy-4,5,5-trimethyl-3-(3-morpholin-4-ylpropyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-12(2)13(3,17)15(11(16)19-12)6-4-5-14-7-9-18-10-8-14/h17H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNNLZCIFUCRAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(=O)O1)CCCN2CCOCC2)(C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea](/img/structure/B5384950.png)
![N-{2-(2-furyl)-1-[({4-[(4-nitrophenyl)thio]phenyl}amino)carbonyl]vinyl}benzamide](/img/structure/B5384952.png)

![phenyl[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinyl]methanone](/img/structure/B5384969.png)
![2-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-3-(2-hydroxyethyl)quinazolin-4(3H)-one](/img/structure/B5384974.png)

![2,4-DIFLUORO-N-[3-METHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE](/img/structure/B5384987.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinol](/img/structure/B5384992.png)
![N-[(1R)-1-(hydroxymethyl)-2-methylpropyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5385004.png)
![N-[(3-chlorophenyl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B5385005.png)
![N-(2-amino-1,1-dimethyl-2-oxoethyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5385007.png)
![N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]leucine](/img/structure/B5385017.png)
![1-(3-chlorobenzyl)-N-[2-(1H-imidazol-1-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5385035.png)
